molecular formula C15H22N2O4S B4422675 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide

Número de catálogo B4422675
Peso molecular: 326.4 g/mol
Clave InChI: JRGQPQQAGCNZBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for B-cell development and activation. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for activating downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in the suppression of B-cell-mediated immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, decreased B-cell activation and proliferation, and suppression of cytokine production. This compound has also been shown to induce apoptosis in B-cell malignancies and to reduce the production of autoantibodies in models of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide is its specificity for BTK, which reduces the likelihood of off-target effects. This compound is also orally bioavailable, making it easy to administer in preclinical and clinical studies. However, this compound has a relatively short half-life, which may limit its effectiveness in some settings. Additionally, this compound has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several potential future directions for the development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide. One area of focus could be the optimization of the synthesis method to improve yield and reduce costs. Another direction could be the development of combination therapies that include this compound and other targeted agents. Additionally, this compound could be investigated in other disease settings, such as multiple sclerosis and Sjogren's syndrome. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Aplicaciones Científicas De Investigación

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity and has shown to be well-tolerated in vivo. This compound has also been investigated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown to be effective in reducing disease severity.

Propiedades

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-4-15(18)17-12-6-8-14(9-7-12)22(19,20)16-11-13-5-3-10-21-13/h6-9,13,16H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGQPQQAGCNZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.